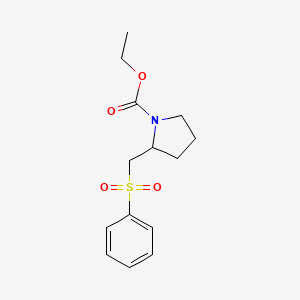

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Description

Historical Development of Pyrrolidine-Based Compounds

The historical trajectory of pyrrolidine-based compounds is deeply intertwined with advancements in heterocyclic chemistry and medicinal drug design. Pyrrolidine, a five-membered saturated amine ring, has served as a foundational scaffold for synthesizing biologically active molecules since the early 20th century. The integration of sulfonyl groups into pyrrolidine frameworks emerged prominently in the 1990s, driven by the need to enhance metabolic stability and binding affinity in pharmaceutical agents. For instance, the synthesis of Eletriptan, a 5-HT1 receptor agonist used for migraine treatment, exemplifies the critical role of sulfonyl-functionalized pyrrolidines in drug development. Early methodologies relied on palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce aryl sulfonyl moieties. However, these processes faced challenges related to catalyst sensitivity and intermediate purification, necessitating iterative refinements in synthetic strategies over subsequent decades.

Significance in Organic Chemistry Research

Pyrrolidine sulfonyl derivatives occupy a pivotal niche in organic chemistry due to their structural versatility and electronic tunability. The pyrrolidine ring confers conformational rigidity, while the sulfonyl group acts as a robust electron-withdrawing substituent, modulating reactivity in nucleophilic and electrophilic pathways. These compounds are frequently employed as intermediates in multicomponent reactions, enabling the construction of complex architectures such as spirocyclic systems and fused heterocycles. Recent studies have demonstrated their utility in asymmetric catalysis, where chiral pyrrolidine-sulfonyl hybrids serve as organocatalysts for enantioselective aldol and Michael additions. Furthermore, the sulfonyl moiety enhances solubility in polar aprotic solvents, facilitating purification and characterization—a critical consideration in high-throughput screening environments.

Classification Within Heterocyclic Chemistry Framework

Within the heterocyclic chemistry taxonomy, pyrrolidine sulfonyl derivatives belong to the broader class of saturated nitrogen-containing heterocycles. Their classification is further refined based on substitution patterns:

- Monosubstituted derivatives : Feature a single sulfonyl group attached to the pyrrolidine ring, as seen in ethyl 2-methyl-2-phenylpyrrolidine-1-carboxylate.

- Disubstituted derivatives : Incorporate sulfonyl groups at multiple positions, often paired with ester or aryl functionalities to optimize steric and electronic profiles.

- Spirocyclic derivatives : Integrate the pyrrolidine-sulfonyl motif into bridged or fused ring systems, expanding topological diversity.

The substitution site profoundly influences physicochemical properties. For example, sulfonyl groups at the 2-position of pyrrolidine (as in the query compound) induce pronounced steric hindrance, altering reaction kinetics in nucleophilic substitution reactions.

Importance of Sulfonyl Linkages in Pyrrolidine Chemistry

Sulfonyl linkages serve dual roles in pyrrolidine chemistry: as stabilizing auxiliaries and as pharmacophoric elements. The sulfone group (-SO2-) stabilizes adjacent carbocations through resonance, enabling facile functionalization at β-positions. This property is exploited in the synthesis of Eletriptan, where a phenylsulfonyl ethyl side chain is introduced via Heck coupling to enhance receptor binding. In medicinal chemistry, sulfonyl groups improve metabolic resistance by shielding labile sites from oxidative degradation, thereby extending plasma half-lives. Structure-Activity Relationship (SAR) studies on benzene-1,4-disulfonamides reveal that optimal spacing between sulfonamide moieties is critical for biological activity, a principle extrapolatable to pyrrolidine sulfonyl derivatives.

Table 1: Comparative Analysis of Select Pyrrolidine Sulfonyl Derivatives

The synthetic route to ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate typically begins with the N-protection of pyrrolidine using ethyl chloroformate, followed by sulfonylation at the 2-position. A representative procedure involves reacting pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine to yield the 1-carboxylate intermediate. Subsequent treatment with phenylsulfonyl chloride under basic conditions introduces the sulfonylmethyl group, with reaction kinetics monitored via ^1H NMR to ensure complete conversion.

Properties

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)15-10-6-7-12(15)11-20(17,18)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILDCRINHGRDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidine ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrrolidine or pyrrole frameworks with variations in substituents, electronic profiles, and biological relevance. Key differences are highlighted in Table 1 .

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural analogs are used for comparison.

Key Research Findings and Trends

Electronic and Steric Effects

- Sulfonyl vs. Phosphanyl Groups : The phenylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the diphenylphosphanyl group in 103 , which prioritizes metal coordination .

- Trifluoromethyl/Cyano Substitutents: Compounds like the pyridine-pyrrole hybrid in exhibit stronger electron-withdrawing effects, favoring applications in environments requiring oxidative stability.

Biological Activity

Ethyl 2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring that is substituted with a phenylsulfonyl group and an ethyl ester. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfonyl group is known to modulate enzyme activity, potentially inhibiting or altering the function of target proteins. The pyrrolidine ring facilitates binding to biological targets, enhancing the compound's overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies indicate that it could interfere with critical signaling pathways involved in cell growth and survival .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as proteases and kinases, which are crucial in numerous biological processes. This inhibition can lead to downstream effects on cellular functions, including apoptosis and cell cycle regulation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that the compound reduced cell viability significantly at micromolar concentrations. Flow cytometry analysis indicated that treated cells underwent apoptosis, which was confirmed by increased levels of cleaved caspases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-arylsulfonyl-3-acetylindole | Sulfonamide group | Anticancer, antimicrobial |

| Spiro[pyrrolidine-3,3′-oxindoles] | Spiro structure | Neuroprotective effects |

These comparisons highlight the distinct biological activities attributed to the unique structural components of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.